molecular formula C4H3N3O4S B1266120 2-Amino-3,5-dinitrothiophene CAS No. 2045-70-7

2-Amino-3,5-dinitrothiophene

Cat. No. B1266120
CAS RN: 2045-70-7
M. Wt: 189.15 g/mol
InChI Key: DZRZHFOFVWAKGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Amino-3,5-dinitrothiophene, such as 2,5-dimethyl-3,4-dinitrothiophen and its reactions with secondary amines, has been explored, revealing the formation of compounds with significant steric hindrance and intra- and inter-molecular contacts. The crystal structure analysis of these derivatives provides insights into their molecular arrangement and reactivity (Mugnoli et al., 1980).

Molecular Structure Analysis

The crystal and molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been reported, offering insights into the structural geometry, electronic properties, and the impact of hydrogen bonding on the molecular structure. Such studies provide a foundation for understanding the structural characteristics of 2-Amino-3,5-dinitrothiophene derivatives (Kerru et al., 2019).

Chemical Reactions and Properties

Research into the chemical reactivity of thiophene derivatives has shown the ability of these compounds to undergo various chemical reactions, forming new compounds with diverse functionalities. For instance, the reaction of 3-methyl-2,4-dinitrothiophene 1,1-dioxide with amines demonstrates the formation of aminodinitrobutadienes, highlighting the reactive nature of these thiophene derivatives (Efremova et al., 2004).

Physical Properties Analysis

The synthesis and analysis of thiophene derivatives, such as 2-aminothiophene scaffolds, have been investigated for their photophysical properties. These studies reveal the impact of molecular structure on the optoelectronic properties, demonstrating the importance of structural analysis in understanding the physical properties of thiophene-based compounds (Bozorov et al., 2017).

Chemical Properties Analysis

The exploration of the chemical properties of thiophene derivatives is exemplified by the study of 2,5-dihalo-3,4-dinitrothiophenes. These compounds exhibit interesting solid-state assemblies due to halogen-bonding interactions, indicating the diverse chemical properties that can arise from modifications to the thiophene structure (Wen & Rasmussen, 2007).

Scientific Research Applications

Synthesis of Photonic Chromophores

2-Amino-3,5-dinitrothiophene has been utilized in the synthesis of thiophene ring-containing photonic chromophores. These chromophores demonstrate potential in creating highly sensitive nonlinear optical polymeric materials, making them of interest for various optical applications (Yuquan et al., 1999).

Antiproliferative Effects in Anticancer Studies

In cancer research, the compound has been explored for its antiproliferative effects. Studies have shown that certain derivatives of 3,5-dinitrothiophene scaffolds exhibit significant activity against selective anticancer cell lines (Sarkar et al., 2014).

Role in Organic Synthesis

2-Amino-3,5-dinitrothiophene plays a role in the synthesis of various organic compounds. It reacts with secondary amines to form compounds with potentially interesting properties (Mugnoli et al., 1980).

Applications in Photonic Polymers

Its derivatives are key intermediates in the synthesis of photonic polymers. These compounds are noteworthy for their promising role in the development of sensitive optical materials (Yu, 2000).

Non-Linear Optical Activity

The compound has been investigated for its non-linear optical activity, especially in relation to its electronic and conformational properties, which are important for applications in photonics and optoelectronics (Morley et al., 1997).

Catalysis in Organic Reactions

It has also been used as a catalyst in organic reactions, proving its versatility and utility in various chemical synthesis processes (Sarkar et al., 2014).

Safety And Hazards

When handling 2-Amino-3,5-dinitrothiophene, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

2-Amino-3,5-dinitrothiophene is used in the preparation of high-dye-uptake-rate disperse dye compounds for hydrophobic fiber and fabric dyeing . This suggests potential future applications in the textile industry.

properties

IUPAC Name

3,5-dinitrothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRZHFOFVWAKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062128
Record name 2-Thiophenamine, 3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-dinitrothiophene

CAS RN

2045-70-7
Record name 3,5-Dinitro-2-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2045-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenamine, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenamine, 3,5-dinitro-
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Record name 2-Thiophenamine, 3,5-dinitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dinitrothiophen-2-amine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
JO Morley, TP Matthews - Organic & biomolecular chemistry, 2006 - pubs.rsc.org
The biological activity of nineteen substituted thiophenes (3) have been assessed by evaluating the minimum inhibitory concentration required to inhibit the growth of E. coli, M. luteus …
Number of citations: 32 pubs.rsc.org
JH Kim, JY Lee, JH Bae, JH Choi - Molecular Crystals and Liquid …, 2013 - Taylor & Francis
Disazo dyes were derived from heterocyclic amines by diazotizing 2-Amino-6-nitrobenzothiazole, 2-Amino-5-nitrothiazole, and 2-Amino-3,5-dinitrothiophene and coupling with Aniline …
Number of citations: 4 www.tandfonline.com
S Yuquan, Z Yuxia, L Zao, W Jianghong… - Journal of the …, 1999 - pubs.rsc.org
2-Aminothiophene derivatives are the key intermediates for the present synthesis. It is known that the synthesis of 2-aminothiophene is troublesome although it is a rather simple …
Number of citations: 31 pubs.rsc.org
KL Georgiadou, EG Tsatsaroni… - Journal of applied …, 2004 - Wiley Online Library
The heterocyclic amines 2‐amino‐6‐methoxy‐ and 2‐amino‐6‐nitrobenzothiazole, 3‐amino‐5‐nitro‐[2,1]‐benzisothiazole, and 2‐amino‐3,5‐dinitrothiophene were diazotized and …
Number of citations: 8 onlinelibrary.wiley.com
Y Zhao, Z Li, J Wang, S Liu, L Qiu, J Zhou… - Acta Chimica …, 2000 - sioc-journal.cn
It is known that the synthesis of 2-aminothione is fifficult despite its simple structure. In this work, 2-amino-5-nitrothiophene and 2-amino-3, 5-dinitrothiophene were synthesized in …
Number of citations: 2 sioc-journal.cn
Z Yuxia, L Zhao, Q Ling, Z Jianfen, Z Jiayun… - European polymer …, 2001 - Elsevier
A cross-linked polyurethane with a novel nonlinear optical (NLO) chromophore [2-(4 ′ -N,N-dihydroxyethylphenylazo)-3,5-dinitrothiophene] covalently incorporated for second-order …
Number of citations: 22 www.sciencedirect.com
J Geng, Y Dai, HF Qian, N Wang, W Huang - Dyes and Pigments, 2015 - Elsevier
Six azo dyes derived from the common 2-amino-4-chloro-5-formylthiophene-3-carbonitrile unit and different aniline based couplers were synthesized by the traditional diazotization-…
Number of citations: 28 www.sciencedirect.com
G Hallas, AD Towns - Dyes and pigments, 1997 - Elsevier
A series of thienylazo dyes has been prepared from nitro-substituted 2- and 3-aminothiophenes; colorants from the former were reddish-blue to green, whereas those from the latter …
Number of citations: 63 www.sciencedirect.com
SD Whittaker - 2003 - ethos.bl.uk
Calculations have been carried out on the structures of donor-acceptor azobenzenes, phenylazothiophenes, benzylideneanilines and extended conjugated systems (incorporation …
Number of citations: 0 ethos.bl.uk
Y Cui, B Li, C Yu, J Yu, J Gao, M Yan, G Chen, Z Wang… - Thin Solid Films, 2009 - Elsevier
A family of second-order nonlinear optical sol–gel films with a pendent thiophene chromophore has been developed. The key step in preparation these hybrids was the syntheses of …
Number of citations: 12 www.sciencedirect.com

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